

A Guide to the Geothermometry of Cummingtonite-Bearing Assemblages: A Thermodynamic Approach

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Compound of Interest

Compound Name: CUMMINGTONITE

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While dedicated, empirically calibrated geothermometers based on the amphibole **cummingtonite** are not as extensively documented as those for other mineral pairs like garnet-biotite, the thermodynamic principles governing elemental partitioning provide a robust framework for temperature estimation in **cummingtonite**-bearing rocks. This guide explores the potential of **cummingtonite** in geothermometry, focusing on the underlying thermodynamic models and the experimental validation necessary to constrain temperature conditions of metamorphic and igneous systems.

Theoretical Foundation: Fe-Mg Exchange Geothermometry

The basis for geothermometry using coexisting ferromagnesian minerals, including **cummingtonite**, lies in the temperature-dependent exchange of iron (Fe^{2+}) and magnesium (Mg). At equilibrium, the distribution of these elements between two mineral phases is a function of temperature. This relationship is governed by the Gibbs free energy of the exchange reaction. A thermodynamic solution model for ferromagnesian amphiboles, which includes **cummingtonite**, has been developed and provides the foundation for temperature calculations. This model considers the ordering of Fe^{2+} and Mg over different crystallographic sites within the amphibole structure.^{[1][2]}

Potential Cummingtonite-Based Geothermometers

The temperature sensitivity of Fe-Mg partitioning in **cummingtonite** when it coexists with other ferromagnesian minerals offers the potential for geothermometry. The most promising mineral pairs are:

- **Cummingtonite-Hornblende**: The coexistence of these two amphiboles is common in metamorphic rocks. The partitioning of Fe and Mg between them is temperature-dependent.
- **Garnet-Cummingtonite**: In appropriate bulk rock compositions, garnet and **cummingtonite** can coexist. The well-understood thermodynamics of garnet make this a theoretically sound pair for geothermometry.
- **Orthopyroxene-Cummingtonite**: This assemblage is found in some metamorphosed iron formations and signifies higher temperatures.[\[3\]](#)

Currently, temperature estimations for these pairs are best achieved through the application of comprehensive thermodynamic models rather than simple, standalone geothermometer equations.

Data Presentation: Thermodynamic Properties of Cummingtonite

The following table summarizes key aspects of the thermodynamic model for Fe-Mg **cummingtonite** solid solutions, which is essential for any geothermometric calculation. The model is complex, accounting for cation ordering over multiple crystallographic sites.

| Parameter | Description | Reference |
|---------------------|---|---|
| Solution Model | Accounts for intersite nonconvergent cation ordering of Fe ²⁺ and Mg between octahedral M1, M2, M3, and M4 sites. | [1] [2] |
| Calibration Data | Based on X-ray site occupancy data and phase equilibrium data. | [1] [2] |
| End-Member Minerals | Magnesio-cummingtonite (Mg ₇ Si ₈ O ₂₂ (OH) ₂) and Grunerite (Fe ₇ Si ₈ O ₂₂ (OH) ₂). | [1] [2] |
| Consistency | The model is internally consistent with major thermodynamic databases for other silicate minerals. | [1] [2] |

Experimental Protocols for Geothermometer Validation

The validation of a geothermometer, including one based on a **cummingtonite**-bearing assemblage, requires carefully designed experiments. The following outlines a general protocol for the experimental calibration of an Fe-Mg exchange geothermometer.

1. Starting Materials:

- Natural or synthetic minerals of known composition are used. For a garnet-**cummingtonite** thermometer, this would involve pure end-member or intermediate composition garnets and **cummingtonites**.
- The starting materials are finely ground to facilitate reaction.

2. Experimental Setup:

- Experiments are typically conducted in a piston-cylinder apparatus to achieve the desired high pressures and temperatures.
- The sample is enclosed in a noble metal capsule (e.g., gold or platinum) to prevent contamination.
- The oxygen fugacity (fO_2) of the experiment is often controlled using a solid-state buffer to ensure that iron remains in the ferrous (Fe^{2+}) state.

3. Experimental Conditions:

- A range of pressures and temperatures are investigated to determine the P-T dependence of the Fe-Mg partitioning.
- Run durations are set to be long enough to ensure that chemical equilibrium is reached. This is often determined through time-series experiments.

4. Analysis of Experimental Products:

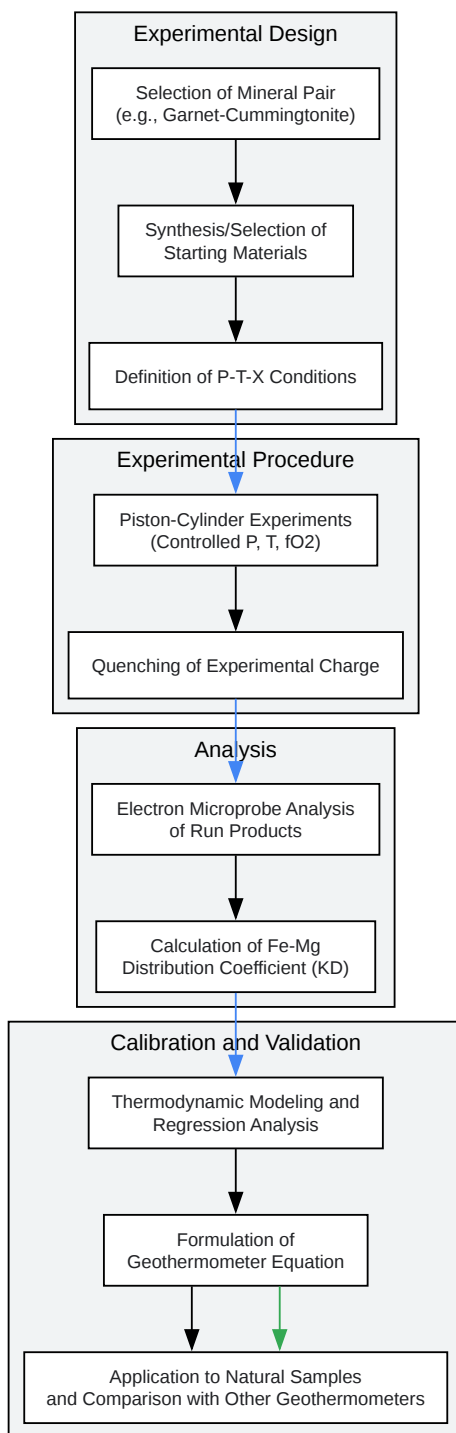
- After the experiment, the sample is rapidly quenched to preserve the high-temperature equilibrium compositions.
- The run products are then analyzed using an electron microprobe to determine the precise chemical composition of the coexisting minerals.

5. Data Analysis and Calibration:

- The distribution coefficient (K_D) for the Fe-Mg exchange is calculated from the compositions of the mineral pair.
- The relationship between $\ln(K_D)$, temperature (T), and pressure (P) is then determined through regression analysis to formulate the geothermometer equation.

Mandatory Visualization

Workflow for Geothermometer Validation



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Caption: Logical workflow for the experimental validation of a geothermometer.

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